N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)23-21(28)18-9-5-13-26(15-18)19-10-11-20(25-24-19)27-14-6-12-22-27/h2-4,6-8,10-12,14,16,18H,5,9,13,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOYZOGGXECFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity , including mechanisms of action, therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine core, a phenylethyl substituent, and a pyridazine ring with a pyrazole moiety. This structural diversity contributes to its biological activity.
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 1
Research indicates that the compound exhibits multiple biological activities, primarily through:
- Kinase Inhibition : The compound has shown to inhibit various kinases, which are critical in cell signaling pathways. For example, it has been associated with inhibition of c-Met, a receptor tyrosine kinase implicated in cancer progression .
- Antiplatelet Activity : Studies have demonstrated that related compounds can inhibit ADP-mediated platelet aggregation, suggesting potential use in preventing thrombotic events .
- Anticancer Properties : The compound's structural analogs have been evaluated for their effectiveness against several cancer cell lines, showing promising results in inhibiting cellular proliferation .
In Vitro Studies
Several studies highlight the compound's effectiveness in vitro:
- Cell Proliferation Inhibition : Compounds structurally related to this compound have demonstrated significant inhibition of cell growth in human tumor cell lines such as HeLa and HCT116, with IC50 values in the low micromolar range .
In Vivo Studies
In vivo studies further support the compound's therapeutic potential:
- Thrombus Weight Reduction : In established rat models of arterial thrombosis, related compounds exhibited a substantial reduction in thrombus weight while minimizing bleeding risks .
Comparative Activity Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is C21H24N6O. Its structure features a piperidine ring, a pyrazole moiety, and a phenethyl group, which contribute to its biological activity and therapeutic potential.
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters, making its inhibition relevant for treating neurodegenerative diseases.
Case Study: MAO Inhibition
A study demonstrated that related compounds exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM. This selectivity for MAO-B over MAO-A suggests potential applications in treating conditions like Alzheimer's disease .
Anticancer Potential
The compound's structural characteristics make it a candidate for anticancer drug development. Pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation.
Research Findings
In vitro studies indicated that this compound exhibits cytotoxicity against several cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of tumor growth .
Psychopharmacological Effects
Given its interaction with neurotransmitter systems, this compound may also have psychopharmacological effects.
Potential Applications
Research has indicated that derivatives of pyrazole can modulate serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyrazinyl | High | 0.013 | Critical for MAO-B inhibition |
| Piperidine | Essential | - | Provides structural stability |
Synthetic Approaches
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization of the pyrazole and phenethyl groups. Researchers have developed various synthetic routes to enhance yield and purity while minimizing by-products .
Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences between the target compound and related molecules:
Key Observations :
Key Observations :
- The N-phenyl derivative () uses straightforward nucleophilic substitution, whereas the target compound likely requires more complex coupling steps due to its piperidine-carboxamide side chain.
- Both the target and ’s compound involve carboxamide formation, suggesting shared reactivity in amide bond synthesis .
Crystallographic and Supramolecular Features
highlights the planar geometry and supramolecular interactions of N-phenyl-6-(pyrazol-1-yl)pyridazin-3-amine, including:
- Intramolecular H-bonding : C–H⋯N interactions forming an S(6) ring motif.
- Intermolecular stabilization : Infinite polymeric chains via H-bonding along the crystallographic b-axis.
- π–π interactions : Between pyrazole and pyridazine rings (3.6859 Å) .
In contrast, the target compound’s piperidine ring and carboxamide group may disrupt planarity, reducing π–π stacking but introducing new H-bonding sites.
Q & A
Q. What are the recommended synthetic routes for N-(1-phenylethyl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide in academic research?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
Pyridazine Core Formation : React 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with aniline derivatives under reflux in xylene for 12 hours, monitored via TLC .
Piperidine Coupling : Use KCO in DMF to facilitate alkylation or amidation reactions, optimizing molar ratios (e.g., 1:1.2 substrate-to-reagent) .
Purification : Recrystallize from chloroform or employ column chromatography for intermediates .
- Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyridazine substitution | Xylene, reflux, 12 h | ~60% | |
| Piperidine coupling | DMF, KCO, RT | 70-85% |
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
NMR Spectroscopy : Confirm proton environments and connectivity (e.g., pyrazole C-H at δ 7.5–8.5 ppm).
Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
X-ray Crystallography : Resolve crystal structure using a Bruker Kappa APEXII CCD diffractometer (λ = 0.71073 Å, 298 K) to confirm bond lengths and angles .
- Purity Checks : HPLC (>95% purity) with C18 columns and acetonitrile/water gradients.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target interactions .
- Purity Reassessment : Verify compound stability under assay conditions (e.g., DMSO stock solutions stored at -20°C).
- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects .
Q. What advanced computational methods model this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with PyRx to predict binding poses in ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions.
- QSAR Modeling : Correlate substituent effects (e.g., pyrazole vs. triazole) with activity using Random Forest algorithms .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) vs. CuI for Suzuki-Miyaura couplings .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low boiling point) for SNAr reactions.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 12 hours) while maintaining >80% yield .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data vs. computational predictions?
- Methodological Answer :
- Refinement Checks : Re-analyze X-ray data with SHELXL to ensure proper handling of thermal parameters and hydrogen bonding (e.g., S(6) ring motifs ).
- DFT Calculations : Compare computed (B3LYP/6-31G**) and experimental bond lengths (e.g., C-N pyridazine bonds: 1.33 Å vs. 1.35 Å) .
Crystallography and Structural Analysis
Q. What are the critical crystallographic parameters for this compound?
- Methodological Answer :
- Crystal System : Orthorhombic (e.g., space group Pbca with a = 11.35 Å, b = 9.42 Å, c = 21.66 Å) .
- Intermolecular Interactions :
- π-π stacking (3.68 Å between pyridazine and pyrazole rings).
- N-H···O hydrogen bonds forming polymeric chains .
- Table 2 : Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | Pbca |
| Z | 8 |
| R Factor | 0.040 |
| Resolution | 0.75 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
